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Compound of Interest

Compound Name: Arry-380

Cat. No.: B605589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARRY-380, also known as

Tucatinib (Tukysa®), a potent and highly selective, orally bioavailable inhibitor of the human

epidermal growth factor receptor 2 (HER2) tyrosine kinase. It also delves into the

characteristics of its primary active metabolite, ONT-993. This document is intended to serve as

a detailed resource, summarizing key preclinical and clinical data, outlining experimental

methodologies, and visualizing critical biological pathways and workflows.

Core Concepts and Mechanism of Action
ARRY-380 is a reversible, ATP-competitive inhibitor of HER2 (ErbB2) tyrosine kinase.[1] In

HER2-positive cancers, the overexpression or amplification of the HER2 gene leads to receptor

homodimerization or heterodimerization with other members of the ErbB family (e.g., HER3),

resulting in the constitutive activation of downstream signaling pathways, primarily the

PI3K/AKT/mTOR and MAPK pathways. This aberrant signaling drives tumor cell proliferation,

survival, and metastasis.[2][3]

Tucatinib selectively binds to the intracellular kinase domain of HER2, inhibiting its

autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.

[4] A key characteristic of ARRY-380 is its high selectivity for HER2 over the epidermal growth

factor receptor (EGFR), which is associated with a more favorable toxicity profile compared to

dual HER2/EGFR inhibitors, particularly a lower incidence of severe diarrhea and rash.[5]
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Quantitative Data
The following tables summarize the key quantitative data for ARRY-380 (Tucatinib) and its

active metabolite ONT-993.

Table 1: In Vitro Potency of Tucatinib
Assay Type Cell Line Target

Tucatinib IC50
(nM)

Reference

Biochemical

Assay
N/A HER2 8 [1]

N/A p95HER2 7 [1]

N/A EGFR >4000 [6]

Cellular Assays

HER2

Phosphorylation
BT-474 HER2 7 [4]

EGFR

Phosphorylation
A431 EGFR >10,000 [4]

Cell Proliferation BT-474 - 33 [4]

Cell Proliferation A431 - 16,471 [4]

Table 2: Pharmacokinetic Parameters of Tucatinib and
ONT-993 in Humans (300 mg BID)
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Parameter Tucatinib ONT-993 Reference

Tmax (median, hours) 2.0 (range 1-4) 3.0 (range 1-4.1) [4]

Cmax (geometric

mean, ng/mL)
519 65.0

AUC₀₋τ (geometric

mean, h*ng/mL)
3520 409

Effective Half-life

(hours)
~5.4 Not specified [5]

Metabolism

Primarily CYP2C8,

lesser extent by

CYP3A

Formed by CYP2C8 [2]

Table 3: Cerebrospinal Fluid (CSF) Concentrations in
Patients with Brain Metastases

Compound
Concentration
Range (ng/mL)

CSF to Unbound
Plasma Ratio
(median)

Reference

Tucatinib 0.57 - 25 0.83

ONT-993 0.28 - 4.7 ~0.83

Active Metabolite: ONT-993
The primary circulating metabolite of Tucatinib is ONT-993, formed through hydroxylation by

the cytochrome P450 enzyme CYP2C8. While ONT-993 is considered an active metabolite, its

contribution to the overall clinical efficacy of Tucatinib is thought to be minor. The cytotoxic

potency of ONT-993 is reported to be two- to three-fold less than that of the parent drug, and its

potency-adjusted exposure accounts for less than 10% of the total pharmacological activity.[4]

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the research of

ARRY-380.

Cell Viability/Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-380 on the

proliferation of cancer cell lines.

Methodology:

Cell Seeding: Plate HER2-positive (e.g., BT-474, SKBR3) and EGFR-dependent (e.g., A431)

cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere

overnight in a humidified incubator at 37°C and 5% CO₂.

Drug Treatment: Prepare serial dilutions of ARRY-380 in culture medium. The final

concentrations typically range from 0.1 nM to 10 µM. Add the drug dilutions to the respective

wells. Include a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plates for 72 to 96 hours.

Viability Assessment: Add a viability reagent, such as CellTiter-Glo® Luminescent Cell

Viability Assay reagent, to each well according to the manufacturer's protocol. This assay

measures ATP levels, which correlate with the number of viable cells.

Data Acquisition: Measure luminescence using a microplate reader.

Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the

normalized values against the logarithm of the drug concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.[4]

HER2 Phosphorylation Assay
Objective: To quantify the inhibition of HER2 phosphorylation by ARRY-380 in a cellular

context.

Methodology (ELISA-based):
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Cell Seeding and Treatment: Seed HER2-positive cells (e.g., BT-474) in 24-well or 96-well

plates. Once the cells reach 80-90% confluency, serum-starve them for 16-24 hours. Treat

the cells with various concentrations of ARRY-380 for 2 hours.

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the

cells with a lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

ELISA: Use a sandwich ELISA kit for detecting phosphorylated HER2.

Coat the wells of a microplate with a capture antibody specific for total HER2.

Add equal amounts of protein lysate to each well and incubate.

Wash the wells and add a detection antibody that specifically recognizes phosphorylated

HER2, typically conjugated to an enzyme like horseradish peroxidase (HRP).

Wash again and add a substrate for the enzyme (e.g., TMB).

Stop the reaction and measure the absorbance at the appropriate wavelength.

Data Analysis: Normalize the phospho-HER2 signal to the total HER2 signal for each

treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated

control and determine the IC50 value.[4]

Western Blotting for Downstream Signaling
Objective: To assess the effect of ARRY-380 on the phosphorylation of key proteins in the

PI3K/AKT and MAPK signaling pathways.

Methodology:

Sample Preparation: Prepare cell lysates as described in the HER2 phosphorylation assay

protocol.

Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated and total forms of HER2, AKT, and ERK overnight at 4°C. Also, probe for a

loading control protein (e.g., GAPDH or β-actin).

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity

of the phosphorylated protein bands to their corresponding total protein bands.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ARRY-380 in a living organism.

Methodology:

Cell Line and Animal Model: Use HER2-positive human cancer cell lines such as BT-474

(breast cancer) or NCI-N87 (gastric cancer).[4] The animal model is typically female athymic

nude mice.

Tumor Implantation: Subcutaneously implant 5-10 million cells, often mixed with Matrigel,

into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³),

randomize the mice into treatment and control groups.
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Drug Administration: Prepare ARRY-380 in a suitable vehicle (e.g., 30% Captisol in water).

Administer the drug orally via gavage at doses typically ranging from 25 to 100 mg/kg, once

or twice daily. The control group receives the vehicle only.

Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor

tumor volume and body weight throughout the study. At the end of the study, euthanize the

mice and excise the tumors for weight measurement and further analysis (e.g.,

pharmacodynamic biomarker analysis).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to

determine the significance of the anti-tumor effect.[1][4]
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Caption: HER2 signaling pathway and the inhibitory action of ARRY-380 (Tucatinib).
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Caption: Workflow for determining the IC50 of ARRY-380 using a cell viability assay.

Experimental Workflow: In Vivo Xenograft Study
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Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of ARRY-380 in a xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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